6-(Heptylthio)-1H-purine
Overview
Description
6-(Heptylthio)-1H-purine is an organosulfur compound with a molecular formula of C7H11NS. It is a heterocyclic organic compound that can be used as a pharmaceutical intermediate and in the synthesis of other compounds. This compound has a wide range of applications in scientific research and has been studied extensively. In
Scientific Research Applications
Corrosion Inhibition
6-(Heptylthio)-1H-purine derivatives, similar to other purine compounds such as 6-thioguanine and 2,6-dithiopurine, have been explored for their potential as corrosion inhibitors. In a study on purines and their derivatives, it was found that these compounds can significantly suppress both cathodic and anodic processes of steel corrosion in acidic solutions. The effectiveness of these inhibitors was attributed to their ability to physically adsorb onto metal surfaces, likely through pi stacking interactions between the purine π-electrons and the metal surface. This physical adsorption suggests a non-covalent interaction, which is reversible and can be an efficient method for corrosion protection in various industrial applications (Yan, Li, Cai, & Hou, 2008).
Organic Synthesis
Purine derivatives, including 6-(Heptylthio)-1H-purine, play a crucial role in organic synthesis, particularly in the modification of nucleosides and nucleotides. For instance, purine-directed C-H activation has been utilized in the Pd(II)-catalyzed ortho arylation of 6-arylpurines with aryl iodides. This methodology provides a versatile approach for the functionalization of 6-arylpurine derivatives, expanding the toolbox for synthesizing complex purine-based molecules with potential applications in medicinal chemistry and drug development (Guo, Jiang, Niu, Rao, Liang, Mao, Li, & Qu, 2011).
Antineoplastic Mechanisms
Research into purine analogs like 6-(Heptylthio)-1H-purine has significantly contributed to the development of antineoplastic agents. These studies have led to breakthrough drugs for treating acute leukemia, such as 6-mercaptopurine and thioguanine, by interfering with nucleic acid synthesis and function. The understanding of purine analogs' mechanisms has been instrumental in the development of treatments for various cancers, showcasing the critical role of purine chemistry in therapeutic advancements (Elion, 1989).
properties
IUPAC Name |
6-heptylsulfanyl-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S/c1-2-3-4-5-6-7-17-12-10-11(14-8-13-10)15-9-16-12/h8-9H,2-7H2,1H3,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDBPAFRPBUDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NC=NC2=C1NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232243 | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Heptylthio)-1H-purine | |
CAS RN |
83277-80-9 | |
Record name | 6-(Heptylthio)-9H-purine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83277-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083277809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine, 6-(heptylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Heptylthio)-1H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00232243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(heptylthio)-1H-purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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